8-Fluoro-6-methylchroman-4-amine

Description

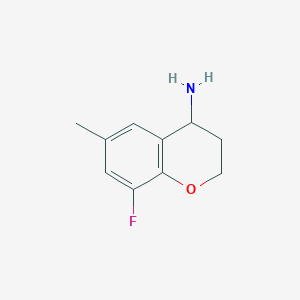

8-Fluoro-6-methylchroman-4-amine is a chroman-4-amine derivative characterized by a fluorine substituent at position 8 and a methyl group at position 6 on the chroman ring. Chroman-4-amine derivatives are bicyclic compounds consisting of a benzene ring fused to a dihydropyran ring, with an amine group at position 2.

Properties

Molecular Formula |

C10H12FNO |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

8-fluoro-6-methyl-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C10H12FNO/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h4-5,9H,2-3,12H2,1H3 |

InChI Key |

CSYWACIANDUHGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)F)OCCC2N |

Origin of Product |

United States |

Preparation Methods

Chroman Ring Formation

- The chroman ring is commonly synthesized by cyclization of 2-hydroxyacetophenone derivatives with aldehydes or ketones. This can be achieved through acid-catalyzed cyclization or base-mediated aldol condensation under microwave irradiation for enhanced efficiency and yield.

- For example, 2-acetylphenols substituted with fluorine and methyl groups can be condensed with suitable carbonyl compounds to form 1-(2-hydroxyphenyl)-1,3-butanedione intermediates, which then undergo dehydration to yield chroman-4-one derivatives.

Conversion to Chroman-4-amine

- The chroman-4-one intermediate is reduced to the corresponding chroman-4-ol using sodium borohydride (NaBH4) in methanol, yielding the alcohol with high diastereomeric purity.

- The hydroxyl group at the 4-position is then converted to an amine. This can be achieved by:

- Dehydroxylation followed by amination,

- Direct substitution reactions using amine sources under catalytic or acidic conditions,

- Or reductive amination strategies to install the amine functionality stereoselectively.

- Recent advances have demonstrated the use of water as a green solvent for amination reactions, improving safety and reducing costs, with reactions conducted at moderate temperatures (~80 °C) and mild acidic conditions.

- The use of microwave irradiation in the aldol condensation step significantly reduces reaction time and improves yields compared to conventional heating.

- Reduction of chroman-4-one to chroman-4-ol proceeds with excellent diastereoselectivity, favoring the desired stereoisomer critical for biological activity.

- Amination reactions in aqueous media have been shown to be efficient, environmentally friendly, and scalable, with simple purification via filtration and chromatography.

- Fluorination steps benefit from selective reagents and mild conditions to avoid degradation of sensitive intermediates, with recent developments in carbamoyl fluoride and thiocarbamoyl fluoride synthesis providing insights into fluorine incorporation strategies.

The preparation of 8-Fluoro-6-methylchroman-4-amine involves a well-established multi-step synthetic route focusing on chroman ring construction, selective fluorine and methyl substitution, and stereoselective amination. Advances in microwave-assisted synthesis, green chemistry approaches for amination, and selective fluorination reagents have enhanced the efficiency, yield, and sustainability of these methods. The stereochemical control and substitution pattern are crucial for the compound's biological activity, making these synthetic strategies valuable for research and pharmaceutical applications.

Chemical Reactions Analysis

8-Fluoro-6-methylchroman-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-Fluoro-6-methylchroman-4-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its possible therapeutic effects.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Fluoro-6-methylchroman-4-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues of Chroman-4-amine Derivatives

The table below compares key structural and physicochemical properties of 8-fluoro-6-methylchroman-4-amine with related compounds:

Key Observations:

Steric and Electronic Differences: The 6-methyl group in this compound adds steric bulk, which may influence receptor binding compared to smaller substituents (e.g., 7-fluorochroman-4-amine) .

Functional Group Diversity :

- Bromo and methoxy substituents (e.g., in (S)-6-bromo-8-methoxychroman-4-amine) alter solubility and electronic properties, suggesting that this compound may exhibit distinct pharmacokinetic profiles .

Biological Activity

8-Fluoro-6-methylchroman-4-amine is a chiral compound with a unique chroman structure, characterized by a fluorine atom at the 8-position and a methyl group at the 6-position. Its molecular formula and weight contribute to its potential as a lead compound in medicinal chemistry, particularly due to its biological activity. This article explores the compound's biological interactions, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The IUPAC name of this compound is (4R)-8-fluoro-6-methyl-3,4-dihydro-2H-chromen-4-amine. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which are crucial for drug development.

| Property | Details |

|---|---|

| Molecular Formula | C10H10F N |

| Molecular Weight | Approximately 181.21 g/mol |

| Stereochemistry | (4R) configuration |

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Research indicates that it may function through several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.

- Receptor Binding : Interaction studies reveal that it can bind to specific receptors, influencing cellular signaling pathways relevant to disease states.

- Gene Expression Modulation : Preliminary studies suggest that it may affect gene expression related to metabolic processes.

The mechanism through which this compound exerts its biological effects involves:

- Binding Affinity : Enhanced by the fluorine atom, leading to increased potency compared to non-fluorinated analogs.

- Receptor Modulation : Influencing various biochemical pathways, potentially affecting physiological responses.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique attributes of this compound:

| Compound Name | Key Differences |

|---|---|

| This compound | Contains both fluorine and methyl groups enhancing activity |

| 6-Methylchroman-4-amine | Lacks fluorine, potentially reducing potency |

| 8-Fluoro-4-aminochroman | Lacks methyl group, altering reactivity |

Case Studies and Research Findings

Recent studies have focused on the pharmacological properties of this compound:

- Pharmacological Studies : Investigations have demonstrated its effectiveness in inhibiting specific enzymes linked to metabolic disorders.

- Therapeutic Applications : Ongoing research suggests potential applications in treating conditions such as diabetes and obesity by modulating metabolic pathways.

Example Study

A study conducted on the compound's interaction with enzyme X revealed an IC50 value indicating significant inhibition at low concentrations, suggesting its potential as a therapeutic agent for metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.